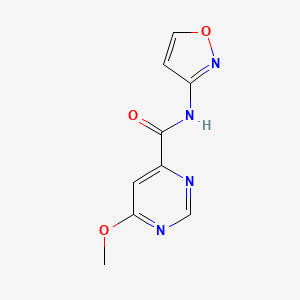

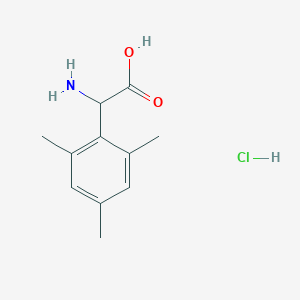

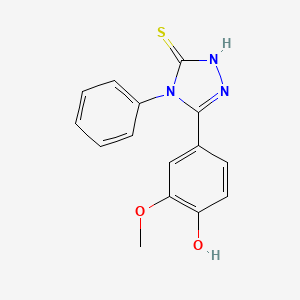

N-(异恶唑-3-基)-6-甲氧基嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(isoxazol-3-yl)-6-methoxypyrimidine-4-carboxamide” is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been shown to have a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using various techniques. For instance, the structure of isoxazole can be determined using 1H NMR spectroscopy .Chemical Reactions Analysis

Isoxazoles undergo various chemical reactions. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .科学研究应用

抗真菌和抗菌应用

- 抗真菌活性:吡唑/异恶唑-3-甲酰胺基-4-羧酸及其衍生物已显示出对植物致病菌(如顶腐霉、灰葡萄孢菌和纹枯病菌)的抗真菌活性。在某些位置上存在甲酰胺基和羧基对于生物活性至关重要,突出了它们在农业和食品化学中保护农作物免受真菌病害的潜力 (Vicentini 等人,2007)。

合成和结构研究

- 分子结构分析:已经报道了对相关嘧啶衍生物(例如 1-[(6-甲氧基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸甲酯)的研究。这些分析提供了对相关化合物结构和合成方面的见解,可以为 N-(异恶唑-3-基)-6-甲氧基嘧啶-4-甲酰胺的进一步研究提供信息 (Richter 等人,2023)。

化学选择性合成和杀虫活性

- 杀虫活性:3-(芳基硫代甲基)异恶唑-4,5-二甲酰胺表现出杀虫活性。这表明包含异恶唑单元的化合物可用于害虫控制应用,为 N-(异恶唑-3-基)-6-甲氧基嘧啶-4-甲酰胺的研究提供了一条途径 (Yu 等人,2009)。

在药物发现和疾病治疗中的潜力

- 激酶抑制:对类似化合物的研究表明它们具有作为激酶抑制剂的潜力,这可能与癌症研究和治疗相关。例如,在临床前试验中具有有效抗肿瘤活性的双重 Src/Abl 激酶抑制剂突出了结构相关化合物的治疗潜力 (Lombardo 等人,2004)。

作用机制

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological activity. For instance, some isoxazole derivatives have been found to have anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

安全和危害

未来方向

Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

属性

IUPAC Name |

6-methoxy-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c1-15-8-4-6(10-5-11-8)9(14)12-7-2-3-16-13-7/h2-5H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYFWIYGIFRNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

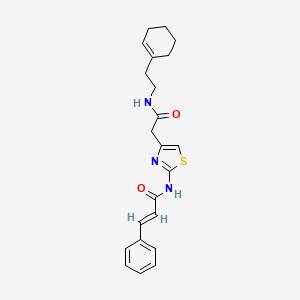

![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)

![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)

![ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2996795.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)

![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)